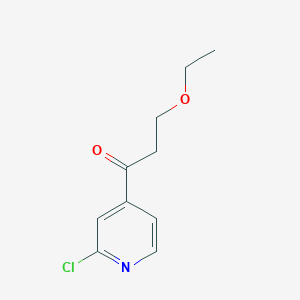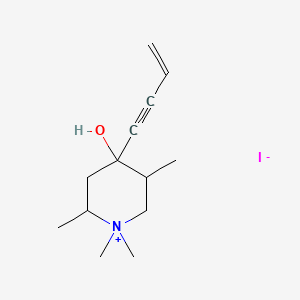
(2-Heptadecylphenyl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Heptadecylphenyl)carbamic acid is an organic compound with the molecular formula C24H41NO2. It belongs to the class of carbamic acids, which are derivatives of carbamic acid (NH2COOH). This compound features a heptadecyl group attached to the phenyl ring, making it a long-chain alkyl derivative of phenylcarbamic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptadecylphenyl)carbamic acid typically involves the reaction of 2-heptadecylaniline with phosgene or its derivatives. The reaction proceeds as follows:
Reaction with Phosgene: 2-Heptadecylaniline reacts with phosgene (COCl2) in the presence of a base such as pyridine to form the corresponding carbamoyl chloride intermediate.
Hydrolysis: The carbamoyl chloride intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2-Heptadecylphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamic acid group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.
科学的研究の応用
(2-Heptadecylphenyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of (2-Heptadecylphenyl)carbamic acid involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The long heptadecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
Carbamic Acid: The parent compound with the formula NH2COOH.
Phenylcarbamic Acid: A simpler derivative with a phenyl group attached to the carbamic acid.
N-Alkylcarbamic Acids: Compounds with various alkyl groups attached to the nitrogen atom of the carbamic acid.
Uniqueness
(2-Heptadecylphenyl)carbamic acid is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
特性
CAS番号 |
603112-23-8 |
|---|---|
分子式 |
C24H41NO2 |
分子量 |
375.6 g/mol |
IUPAC名 |
(2-heptadecylphenyl)carbamic acid |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21-23(22)25-24(26)27/h17-18,20-21,25H,2-16,19H2,1H3,(H,26,27) |
InChIキー |
CZATVMPIYLPKRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=CC=CC=C1NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)




